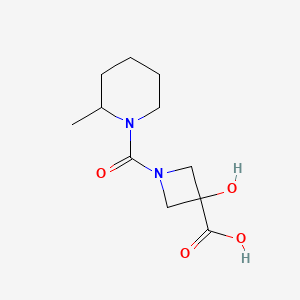
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone involves the interaction with specific receptors and enzymes in the body. It has been shown to bind to serotonin receptors, particularly the 5-HT2A receptor, and modulate their activity. It also inhibits the activity of specific enzymes, such as protein kinase C (PKC) and mammalian target of rapamycin (mTOR), which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. By modulating the activity of serotonin receptors, it can affect mood, anxiety, and cognition. By inhibiting the activity of specific enzymes, it can affect cellular processes such as protein synthesis, cell growth, and proliferation. However, further studies are needed to fully understand the extent of its effects and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone in lab experiments include its synthetic accessibility, high purity, and potential for use as a lead compound in drug discovery. However, its limitations include its relatively low potency and selectivity, as well as the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
For research on (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone include the development of more potent and selective analogs for use in drug discovery, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the further elucidation of its mechanism of action and physiological effects. Additionally, the use of advanced techniques such as X-ray crystallography and molecular modeling could provide valuable insights into its interactions with specific receptors and enzymes.
Métodos De Síntesis
The synthesis of (6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone involves the reaction of 6-ethoxy-1H-indole-2-carboxylic acid with 3-hydroxy-4,4-dimethoxy-N-methylpiperidine-1-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. In cancer research, it has been investigated for its ability to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In drug discovery, it has been used as a lead compound for the development of new drugs with improved properties.
Propiedades
IUPAC Name |
(6-ethoxy-1H-indol-2-yl)-(3-hydroxy-4,4-dimethoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-4-25-13-6-5-12-9-15(19-14(12)10-13)17(22)20-8-7-18(23-2,24-3)16(21)11-20/h5-6,9-10,16,19,21H,4,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIKDOGEBZLVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C(C3)O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)
![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)

![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)
![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)